Cas no 1890732-85-0 (5-(thiolan-3-yl)-1,3-oxazolidin-2-one)

5-(thiolan-3-yl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(thiolan-3-yl)-1,3-oxazolidin-2-one
- EN300-1742545
- 1890732-85-0
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- Inchi: 1S/C7H11NO2S/c9-7-8-3-6(10-7)5-1-2-11-4-5/h5-6H,1-4H2,(H,8,9)
- InChI Key: ATRLMCCQYZXMTL-UHFFFAOYSA-N
- SMILES: S1CCC(C1)C1CNC(=O)O1
Computed Properties
- Exact Mass: 173.05104977g/mol
- Monoisotopic Mass: 173.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 63.6Ų
5-(thiolan-3-yl)-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1742545-0.1g |
5-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1890732-85-0 | 0.1g |
$1019.0 | 2023-09-20 | ||
Enamine | EN300-1742545-0.5g |
5-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1890732-85-0 | 0.5g |
$1111.0 | 2023-09-20 | ||
Enamine | EN300-1742545-0.25g |
5-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1890732-85-0 | 0.25g |
$1065.0 | 2023-09-20 | ||
Enamine | EN300-1742545-1g |
5-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1890732-85-0 | 1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1742545-10g |
5-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1890732-85-0 | 10g |
$4974.0 | 2023-09-20 | ||
Enamine | EN300-1742545-2.5g |
5-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1890732-85-0 | 2.5g |
$2268.0 | 2023-09-20 | ||
Enamine | EN300-1742545-5.0g |
5-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1890732-85-0 | 5g |
$3355.0 | 2023-06-03 | ||
Enamine | EN300-1742545-1.0g |
5-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1890732-85-0 | 1g |
$1157.0 | 2023-06-03 | ||
Enamine | EN300-1742545-0.05g |
5-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1890732-85-0 | 0.05g |
$972.0 | 2023-09-20 | ||
Enamine | EN300-1742545-10.0g |
5-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1890732-85-0 | 10g |
$4974.0 | 2023-06-03 |
5-(thiolan-3-yl)-1,3-oxazolidin-2-one Related Literature
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
Additional information on 5-(thiolan-3-yl)-1,3-oxazolidin-2-one
Comprehensive Overview of 5-(thiolan-3-yl)-1,3-oxazolidin-2-one (CAS No. 1890732-85-0): Properties, Applications, and Research Insights
The compound 5-(thiolan-3-yl)-1,3-oxazolidin-2-one (CAS No. 1890732-85-0) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, combining a thiolane ring with an oxazolidinone moiety, make it a promising candidate for various applications. Researchers are increasingly exploring its potential as a building block in drug discovery, particularly in the development of novel antimicrobial and anti-inflammatory agents. The presence of both sulfur and nitrogen atoms in its framework contributes to its diverse reactivity and biological activity.
In recent years, the demand for heterocyclic compounds like 5-(thiolan-3-yl)-1,3-oxazolidin-2-one has surged due to their versatility in medicinal chemistry. This compound's CAS No. 1890732-85-0 is frequently searched in scientific databases, reflecting its growing importance. One of the key trends driving interest is the search for sustainable synthetic methods to produce such molecules, aligning with the global push for green chemistry. Researchers are investigating catalytic processes and solvent-free reactions to optimize its synthesis, reducing environmental impact while maintaining high yields.
The oxazolidinone core in 5-(thiolan-3-yl)-1,3-oxazolidin-2-one is particularly noteworthy, as this structural motif is found in several FDA-approved drugs, including linezolid, a potent antibiotic. This connection has spurred investigations into whether derivatives of this compound could address emerging challenges like antibiotic resistance, a top concern in modern healthcare. Computational studies and QSAR modeling are being employed to predict its bioactivity and optimize its pharmacokinetic properties, making it a hot topic in cheminformatics forums.
Another area of exploration is the compound's potential role in crop protection. The thiolane component may contribute to pesticidal or herbicidal activity, prompting agrochemical researchers to evaluate its efficacy against resistant pests. With the agriculture industry seeking eco-friendly alternatives to traditional pesticides, 5-(thiolan-3-yl)-1,3-oxazolidin-2-one derivatives are being screened for their environmental safety profiles and target specificity.
From a synthetic chemistry perspective, the compound's stereochemistry is a focal point. The thiolan-3-yl substituent introduces chirality, which can significantly influence its biological interactions. This aspect is critical for researchers developing enantioselective catalysts or studying structure-activity relationships (SAR). Recent publications have highlighted methods to access optically pure forms of the compound, addressing the pharmaceutical industry's need for single-enantiomer drugs.
Analytical characterization of 5-(thiolan-3-yl)-1,3-oxazolidin-2-one typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its molecular structure and purity, which are essential for reproducible research. The compound's stability under various conditions (pH, temperature) is also being documented, as this data informs formulation strategies for potential applications.
In material science, preliminary studies suggest that 5-(thiolan-3-yl)-1,3-oxazolidin-2-one could serve as a monomer for functional polymers. Its dual functional groups may enable the creation of materials with tailored properties, such as controlled biodegradability or specific molecular recognition capabilities. This interdisciplinary potential aligns with the increasing convergence of chemical biology and materials engineering.
As research progresses, patent analysis reveals growing intellectual property activity around oxazolidinone derivatives, including CAS 1890732-85-0. Companies and academic institutions are protecting novel synthetic routes and applications, indicating its commercial viability. This trend underscores the importance of monitoring innovation landscapes when working with this compound class.
For researchers entering this field, key questions often revolve around the compound's synthetic accessibility, scalability, and regulatory status. While it is not classified as hazardous under current guidelines, proper laboratory safety protocols must always be followed. Open-access databases and collaborative platforms are valuable resources for sharing the latest findings on this evolving molecule.
In conclusion, 5-(thiolan-3-yl)-1,3-oxazolidin-2-one represents a compelling case study in modern chemical research. Its multifaceted applications—from drug discovery to sustainable agriculture—demonstrate how targeted molecular design can address pressing global challenges. As synthetic methodologies advance and biological data accumulates, this compound is poised to play an increasingly prominent role in translational chemistry.
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